

Gestodene-d7: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Gestodene-d7

Cat. No.: B15540763

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Abstract

This technical guide provides a comprehensive overview of **Gestodene-d7**, a deuterated analog of the synthetic progestin Gestodene. It is intended for researchers, scientists, and drug development professionals who utilize **Gestodene-d7** as an internal standard in analytical methodologies. This document outlines the product specifications, a representative certificate of analysis, detailed experimental protocols for identity and purity assessment, and a review of the parent compound's mechanism of action and associated signaling pathways.

Introduction

Gestodene is a potent, third-generation synthetic progestin widely used in hormonal contraceptives.[1][2] **Gestodene-d7** is a stable isotope-labeled version of Gestodene, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical results. This guide serves as a technical resource for the proper handling, analysis, and understanding of **Gestodene-d7**.

Product Specifications and Certificate of Analysis

Gestodene-d7 is supplied as a neat solid and its quality is assured through a series of analytical tests. The following tables summarize the typical product specifications and the data presented in a batch-specific Certificate of Analysis (CoA).

Product Specifications

Parameter	Specification
Chemical Name	(8R,9S,10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms	(17 α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,15-dien-20-yn-3-one-d7
Molecular Formula	C ₂₁ D ₇ H ₁₉ O ₂
Molecular Weight	317.47 g/mol
CAS Number	60282-87-3 (Unlabeled)
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Storage Conditions	2-8°C for long-term storage

Representative Certificate of Analysis

Test	Method	Specification	Representative Result
Identity (¹ H-NMR)	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to molecular weight	Conforms
Purity (HPLC)	High-Performance Liquid Chromatography	≥98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥99% deuterated	99.7%
Residual Solvents	GC-MS	Meets USP <467> requirements	Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **Gestodene-d7** by separating it from any potential impurities.

- Instrumentation: Agilent HPLC system or equivalent with a UV detector.
- Column: C18 (250 x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile, methanol, and water (35:15:50 v/v/v).[3]
- Flow Rate: 2.0 mL/min.[3]
- Detection: UV at 210 nm.[3]

- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a 1 mg/mL solution of **Gestodene-d7** in the mobile phase.
- Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and determine the isotopic purity of **Gestodene-d7**.

- Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Method: A solution of **Gestodene-d7** is infused into the mass spectrometer. The mass spectrum is acquired to confirm the mass of the molecular ion. For isotopic purity, the relative intensities of the deuterated and non-deuterated species are measured.
- Data Analysis: The identity is confirmed by the presence of the expected molecular ion. Isotopic purity is calculated by comparing the peak area of the deuterated form to any observed non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR is employed to confirm the chemical structure of **Gestodene-d7** and the positions of the deuterium labels.

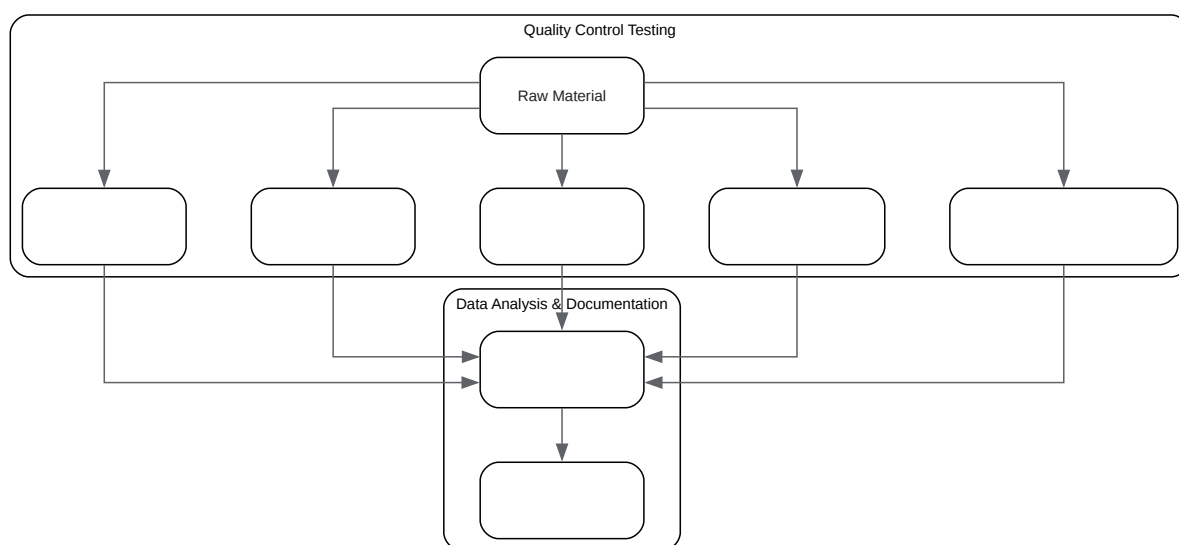
- Instrumentation: 400 MHz NMR spectrometer or higher.
- Sample Preparation: Dissolve a few milligrams of **Gestodene-d7** in a deuterated solvent (e.g., Chloroform-d).
- Experiment: Acquire a ^1H -NMR spectrum.

- **Data Analysis:** The spectrum is analyzed for the presence and integration of characteristic proton signals. The absence or reduced intensity of signals at the deuterated positions confirms the isotopic labeling.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Certificate of Analysis

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for **Gestodene-d7**.

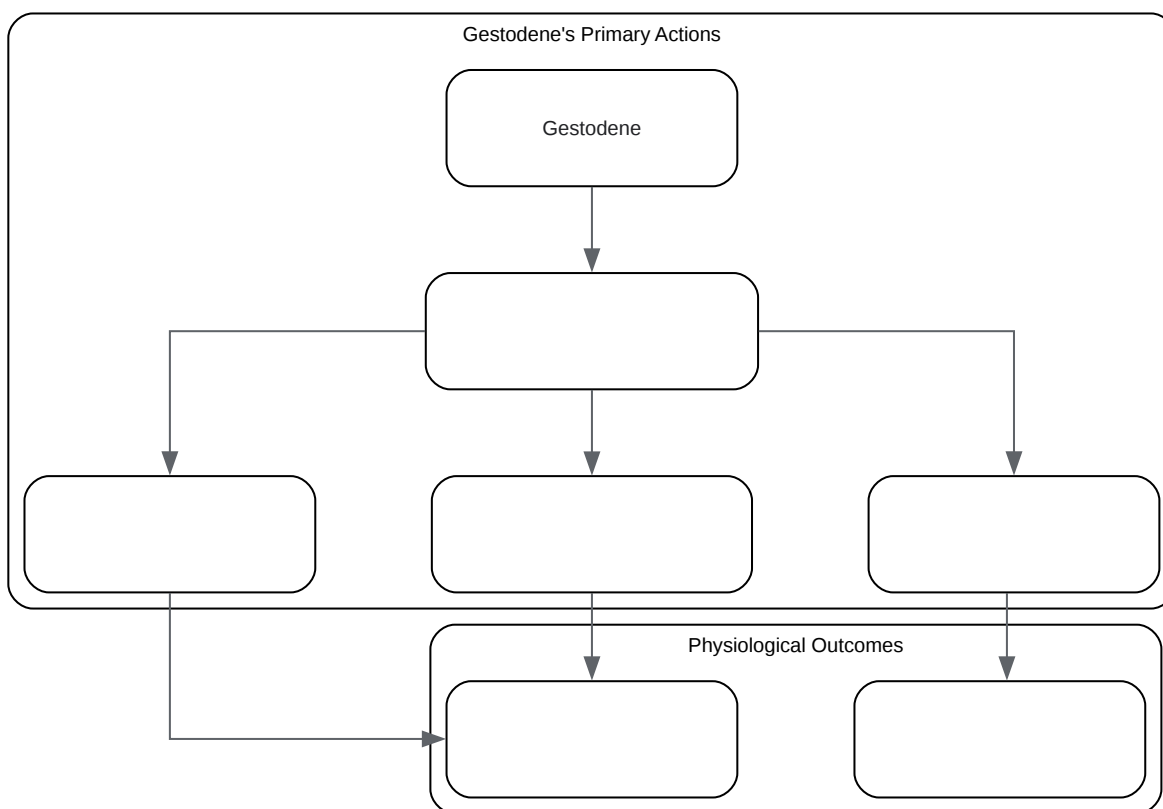


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*Workflow for generating a Certificate of Analysis for **Gestodene-d7**.*

Gestodene Signaling Pathway

Gestodene, as a progestin, exerts its primary contraceptive effects through a multi-faceted mechanism of action. It acts as an agonist at progesterone receptors, leading to the inhibition of ovulation, alteration of the cervical mucus, and changes in the endometrium that make it unreceptive to implantation.



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Simplified signaling pathway of Gestodene's contraceptive action.

Conclusion

Gestodene-d7 is a high-quality, stable isotope-labeled internal standard essential for the accurate quantification of Gestodene in biological matrices. This guide has provided a detailed overview of its product specifications, a representative Certificate of Analysis, and the analytical

methods used for its quality control. A thorough understanding of these technical aspects, along with the mechanism of action of the parent compound, is crucial for researchers and drug development professionals to ensure the integrity and reliability of their analytical data.

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References

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- [2. tandfonline.com \[tandfonline.com\]](#)
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